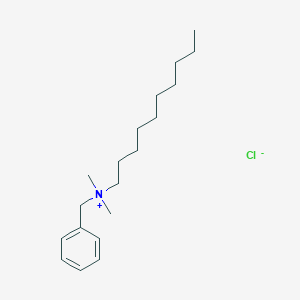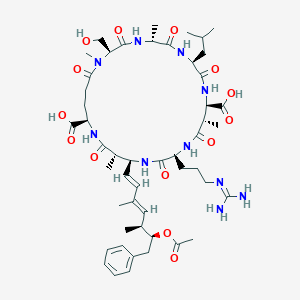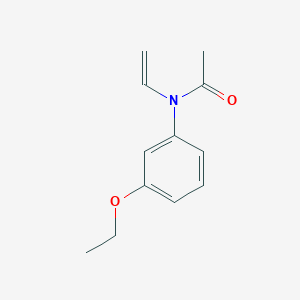![molecular formula C21H16O5 B127522 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde CAS No. 235106-86-2](/img/structure/B127522.png)
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde is a complex organic compound characterized by the presence of multiple hydroxyl and formyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and reaction monitoring techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.
科学研究应用
3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and formyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules.
相似化合物的比较
Similar Compounds
3-Formylphenylboronic Acid: This compound shares the formyl group but has different substituents on the benzene ring.
4-Formylphenylboronic Acid: Similar to the above, but with the formyl group in a different position.
Uniqueness
What sets 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde apart is the combination of multiple hydroxyl and formyl groups, which provides unique reactivity and potential for diverse applications.
属性
CAS 编号 |
235106-86-2 |
|---|---|
分子式 |
C21H16O5 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H |
InChI 键 |
IPFWHYSIEQXUGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
规范 SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B127439.png)
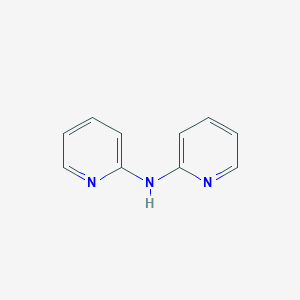
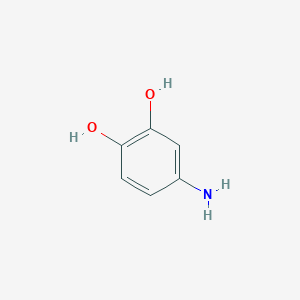
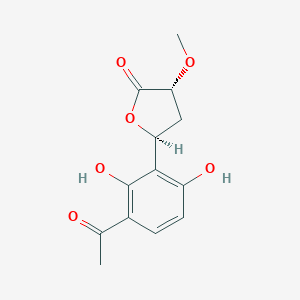
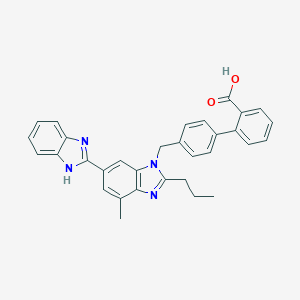
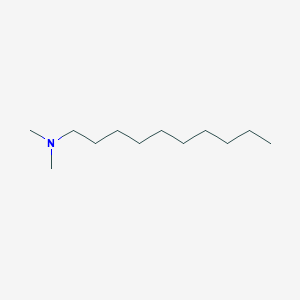
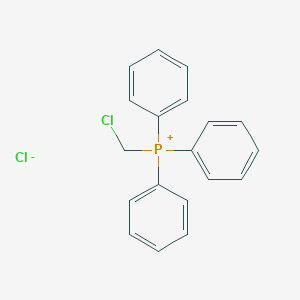
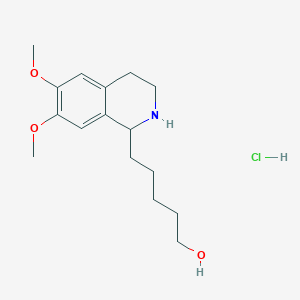
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
